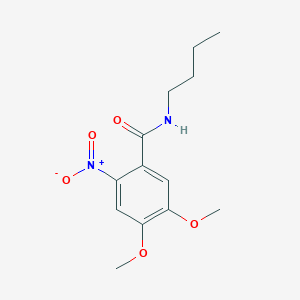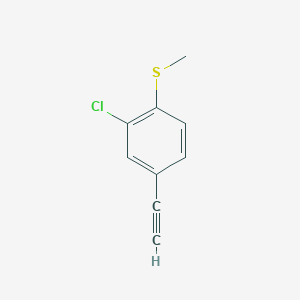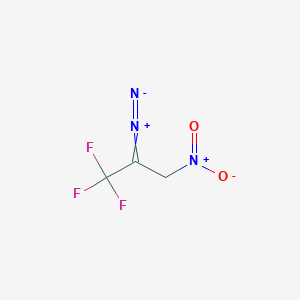![molecular formula C25H28O3 B14299396 1,1',1''-[Methanetriyltris(oxyethane-2,1-diyl)]tribenzene CAS No. 114430-45-4](/img/structure/B14299396.png)
1,1',1''-[Methanetriyltris(oxyethane-2,1-diyl)]tribenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’,1’'-[Methanetriyltris(oxyethane-2,1-diyl)]tribenzene is a complex organic compound with the molecular formula C19H16O3 It is known for its unique structure, which consists of three benzene rings connected by a central methanetriyl group with oxyethane linkages
Métodos De Preparación
The synthesis of 1,1’,1’'-[Methanetriyltris(oxyethane-2,1-diyl)]tribenzene typically involves the reaction of benzene derivatives with methanetriyl tris(oxyethane) under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability .
Análisis De Reacciones Químicas
1,1’,1’'-[Methanetriyltris(oxyethane-2,1-diyl)]tribenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for the introduction of various functional groups. Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts.
Aplicaciones Científicas De Investigación
1,1’,1’'-[Methanetriyltris(oxyethane-2,1-diyl)]tribenzene has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a valuable probe in studying molecular interactions and biological pathways.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Mecanismo De Acción
The mechanism by which 1,1’,1’'-[Methanetriyltris(oxyethane-2,1-diyl)]tribenzene exerts its effects involves its interaction with specific molecular targets. The oxyethane linkages and benzene rings allow for versatile binding and interaction with various biological molecules. This compound can modulate pathways involved in cellular signaling, making it a potential candidate for therapeutic applications .
Comparación Con Compuestos Similares
1,1’,1’'-[Methanetriyltris(oxyethane-2,1-diyl)]tribenzene can be compared with similar compounds such as:
1,1’,1’'-[Methanetriyltris(oxy)]tribenzene: This compound lacks the ethane linkages, resulting in different chemical properties and reactivity.
1,1’,1’'-[Methoxymethanetriyl]tribenzene: The presence of methoxy groups alters its solubility and interaction with other molecules.
Propiedades
Número CAS |
114430-45-4 |
|---|---|
Fórmula molecular |
C25H28O3 |
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
2-[bis(2-phenylethoxy)methoxy]ethylbenzene |
InChI |
InChI=1S/C25H28O3/c1-4-10-22(11-5-1)16-19-26-25(27-20-17-23-12-6-2-7-13-23)28-21-18-24-14-8-3-9-15-24/h1-15,25H,16-21H2 |
Clave InChI |
QELVJBZOCOAMTA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCOC(OCCC2=CC=CC=C2)OCCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl [(benzyloxy)imino]acetate](/img/no-structure.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-(trimethylsilyl)ethyl]-](/img/structure/B14299322.png)

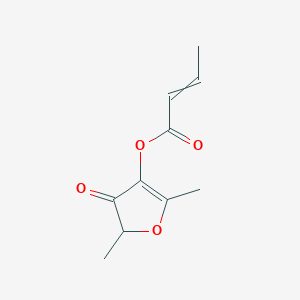
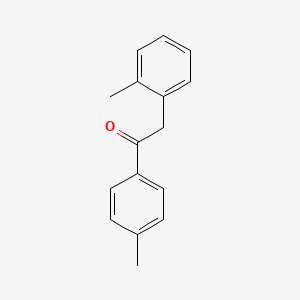
![1,1'-Bi(bicyclo[1.1.1]pentane)](/img/structure/B14299348.png)
![5-Phenyl-2,3-dihydro-1H-pyrido[4,3-e][1,4]diazepine](/img/structure/B14299353.png)

